molecular formula C23H27NO2 B12629784 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one CAS No. 917965-24-3

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one

Cat. No.: B12629784
CAS No.: 917965-24-3
M. Wt: 349.5 g/mol
InChI Key: HRSGCAAMGVDYQD-PKTZIBPZSA-N
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Description

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one is a complex organic compound characterized by its unique structure, which includes a piperidin-2-one core, a cyclopropylmethoxy group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Introduction of the diphenylethyl moiety: This step involves the reaction of the cyclopropylmethoxy halide with a diphenylethylamine derivative under basic conditions to form the intermediate.

    Cyclization to form the piperidin-2-one core: The intermediate is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group or the phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,2S)-2-(methoxy)-1,2-diphenylethyl]piperidin-2-one
  • 1-[(1R,2S)-2-(ethoxy)-1,2-diphenylethyl]piperidin-2-one
  • 1-[(1R,2S)-2-(propoxy)-1,2-diphenylethyl]piperidin-2-one

Uniqueness

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

917965-24-3

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one

InChI

InChI=1S/C23H27NO2/c25-21-13-7-8-16-24(21)22(19-9-3-1-4-10-19)23(26-17-18-14-15-18)20-11-5-2-6-12-20/h1-6,9-12,18,22-23H,7-8,13-17H2/t22-,23+/m1/s1

InChI Key

HRSGCAAMGVDYQD-PKTZIBPZSA-N

Isomeric SMILES

C1CCN(C(=O)C1)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)OCC4CC4

Canonical SMILES

C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)OCC4CC4

Origin of Product

United States

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